

# Introduction: The Strategic Importance of Fluorinated Heterocycles

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-5-(difluoromethyl)thiophene

Cat. No.: B1376208

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In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are indispensable scaffolds. Among these, thiophene and its derivatives are celebrated for their versatile chemical reactivity and significant biological activity.<sup>[1][2]</sup> The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance key molecular properties, including metabolic stability, binding affinity, and lipophilicity. The difluoromethyl (CHF<sub>2</sub>) group, in particular, has garnered immense interest as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of acting as a hydrogen bond donor and modulating physicochemical characteristics.<sup>[3]</sup>

This guide provides a comprehensive technical overview of **2-Bromo-5-(difluoromethyl)thiophene**, a key building block that marries the reactivity of a brominated thiophene with the unique electronic properties of a difluoromethyl group. We will explore its fundamental properties, synthesis, reactivity, and applications, offering a resource for researchers and developers aiming to leverage this versatile molecule in their work.

## Part 1: Core Compound Profile

**2-Bromo-5-(difluoromethyl)thiophene** is a substituted thiophene that serves as a valuable intermediate in organic synthesis. The bromine atom at the 2-position provides a reactive handle for a wide array of cross-coupling reactions, while the difluoromethyl group at the 5-position imparts unique electronic and steric properties to the molecule and its derivatives.

Property	Value	Source(s)
CAS Number	924646-90-2	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrF <sub>2</sub> S	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	213.05 g/mol	<a href="#">[4]</a>
IUPAC Name	2-bromo-5-(difluoromethyl)thiophene	<a href="#">[4]</a>
InChI Key	ZZWZXXXOTDMONE-UHFFFAOYSA-N	<a href="#">[4]</a>
Typical Purity	>95%	<a href="#">[5]</a> <a href="#">[6]</a>

## Part 2: Physicochemical & Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis and material design.

### Physicochemical Properties

While extensive experimental data for this specific compound is not broadly published, properties can be estimated based on closely related structures and supplier information.

Property	Value	Notes
Appearance	Solid or liquid	Physical form can vary based on purity.
Boiling Point	Not available	Expected to be higher than 2-bromothiophene (~150 °C) due to increased molecular weight.
Density	Not available	Likely greater than 1.7 g/cm <sup>3</sup> , similar to other brominated thiophenes.
Storage	Store under an inert atmosphere, in a freezer (-20°C), and protected from light.	<a href="#">[4]</a> <a href="#">[6]</a>

## Spectroscopic Analysis

The structural features of **2-Bromo-5-(difluoromethyl)thiophene** give rise to a distinct spectroscopic signature.

- <sup>1</sup>H NMR:** The proton spectrum is expected to show two doublets in the aromatic region (approx. 6.9-7.2 ppm) corresponding to the two protons on the thiophene ring. A characteristic triplet (or more precisely, a triplet of doublets due to long-range coupling) would appear further downfield (approx. 6.6-6.8 ppm) for the proton of the CHF<sub>2</sub> group, with a large <sup>1</sup>JH-F coupling constant of approximately 50-60 Hz.
- <sup>19</sup>F NMR:** The fluorine spectrum should exhibit a doublet centered around -90 to -120 ppm, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.
- <sup>13</sup>C NMR:** The carbon spectrum will show five distinct signals. The carbon bearing the difluoromethyl group will appear as a triplet due to C-F coupling.
- Mass Spectrometry (MS):** The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]<sup>+</sup> and [M+2]<sup>+</sup> due to the presence of the bromine atom, with peaks at

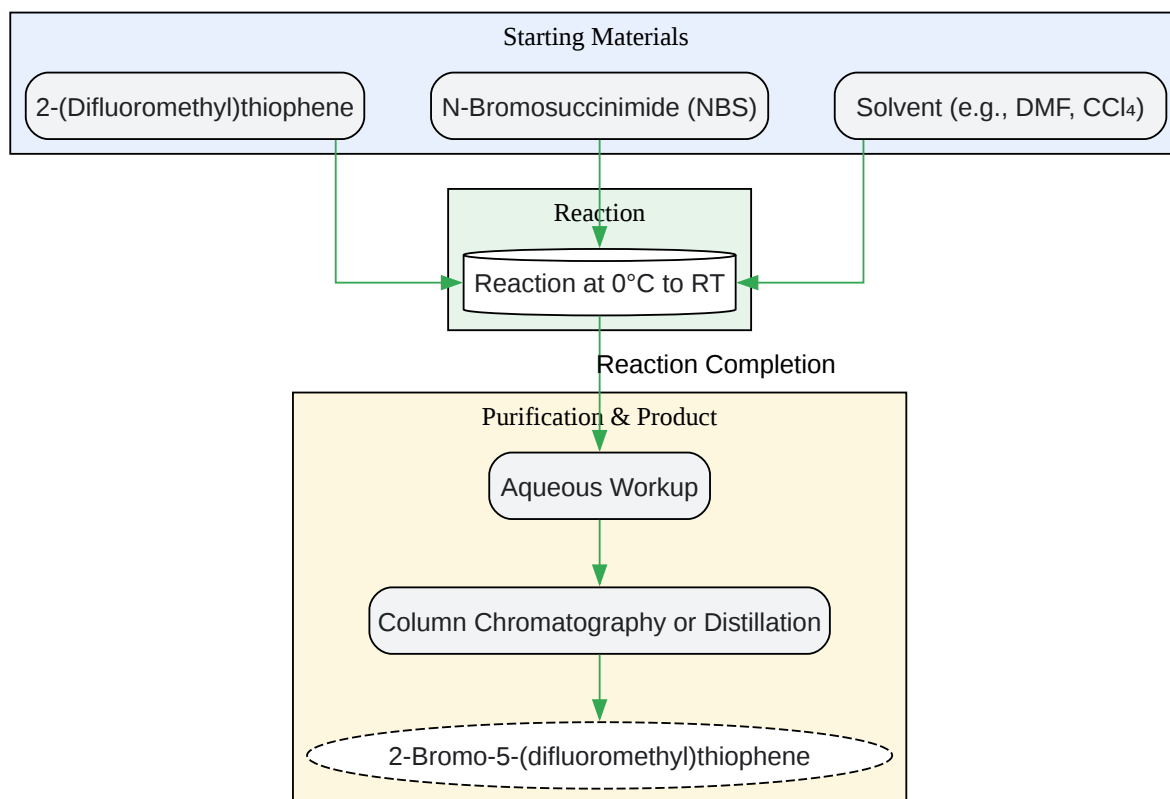
approximately  $m/z$  212 and 214 in a roughly 1:1 ratio.

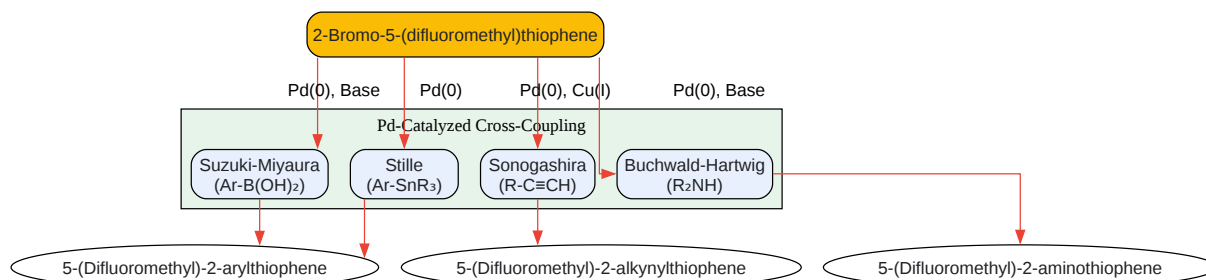
## Part 3: Synthesis and Purification

The synthesis of **2-Bromo-5-(difluoromethyl)thiophene** can be approached through several established methods for thiophene functionalization. A common strategy involves the bromination of a pre-functionalized thiophene.

### Proposed Synthetic Workflow: Bromination of 2-(difluoromethyl)thiophene

A direct and efficient method is the electrophilic bromination of 2-(difluoromethyl)thiophene using a suitable brominating agent like N-Bromosuccinimide (NBS). The thiophene ring is electron-rich, making it susceptible to electrophilic substitution, and the 2-position is typically the most reactive site.





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Address: 3281 E Guasti Rd  
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